1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine
CAS No.: 914654-81-2
Cat. No.: VC2838785
Molecular Formula: C9H18N2O2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914654-81-2 |
|---|---|
| Molecular Formula | C9H18N2O2S |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 4-piperazin-1-ylthiane 1,1-dioxide |
| Standard InChI | InChI=1S/C9H18N2O2S/c12-14(13)7-1-9(2-8-14)11-5-3-10-4-6-11/h9-10H,1-8H2 |
| Standard InChI Key | RGFXOCLTTSWPRW-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1N2CCNCC2 |
| Canonical SMILES | C1CS(=O)(=O)CCC1N2CCNCC2 |
Introduction
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine is a chemical compound that has garnered attention due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis, and potential uses.
Synthesis and Preparation
While specific synthesis details for 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine are not readily available, compounds with similar structures often involve reactions between piperazine and thiopyran derivatives. The synthesis typically requires careful control of reaction conditions to ensure the desired product is formed with high purity.
Potential Applications
Although specific applications for 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine are not well-documented, compounds with similar structures have been explored for their pharmacological properties. For instance, piperazine derivatives are known for their roles in various therapeutic areas, including antipsychotics and anti-inflammatory agents .
Table: Comparison of Piperazine Derivatives
Research Findings and Future Directions
Research on compounds like 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine is ongoing, with a focus on understanding their chemical and biological properties. Future studies may explore their potential therapeutic applications, such as neurological disorders or other medical conditions where piperazine derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume